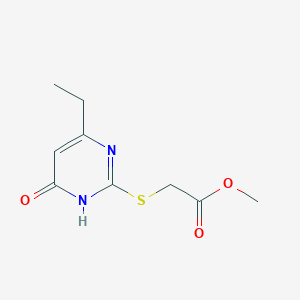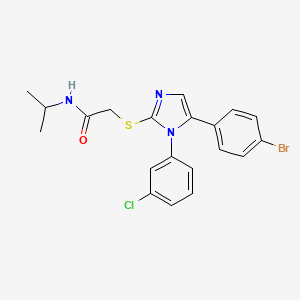
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide, also known as DPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. DPPA belongs to the class of compounds known as pyrazoles, which have been studied for their anti-inflammatory, analgesic, and antipyretic properties. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Pyrazoles
Pyrazole Synthesis
Pyrazoles, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide, are synthesized through condensation followed by cyclization. These heterocycles are synthesized using common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. This process allows the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
Biological Activities
Pyrazolines, closely related to pyrazoles, exhibit numerous pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility as pharmacophores is highlighted by their application in a variety of therapeutic domains, with studies focusing on their efficacy against specific biological targets and conditions. The therapeutic potential of pyrazoline derivatives, particularly in treating neurodegenerative disorders and as antimicrobial agents, is significant (Shaaban et al., 2012).
Applications in Agriculture and Environmental Sciences
1-Methylcyclopropene (1-MCP) Research
Research into compounds like 1-MCP, which shares structural motifs with pyrazolines, demonstrates the importance of such molecules in agriculture. 1-MCP is used to delay ripening and senescence in fruits and vegetables, showcasing the role of cyclopropyl and related structures in post-harvest biology. This underscores the potential of similar compounds in enhancing food preservation and reducing waste (Watkins, 2006).
Exploratory Research in Chemical Synthesis
Heterocyclic N-oxide Molecules
The exploration of heterocyclic N-oxide molecules, which include structures related to pyrazoles, highlights their potential in organic synthesis, catalysis, and drug applications. These compounds serve as versatile intermediates in the synthesis of complex molecules, demonstrating the broad applicability of heterocyclic compounds in medicinal chemistry and materials science (Li et al., 2019).
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(11-6-15-4-2-1-3-5-15)21-12-13-23-19(17-9-10-17)14-18(22-23)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXPLGRIOZCQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CCC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)


![1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2661425.png)
![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)
![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)


![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)
![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)